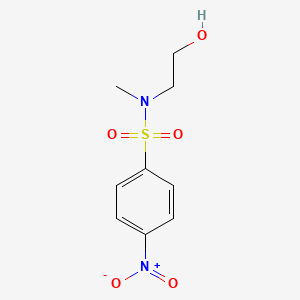![molecular formula C13H17N3O2S2 B5631094 2-methyl-5-(methylsulfonyl)-N-[1-methyl-2-(3-thienyl)ethyl]pyrimidin-4-amine](/img/structure/B5631094.png)
2-methyl-5-(methylsulfonyl)-N-[1-methyl-2-(3-thienyl)ethyl]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2-methyl-5-(methylsulfonyl)-N-[1-methyl-2-(3-thienyl)ethyl]pyrimidin-4-amine involves multi-step chemical processes, including the preparation of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines with significant activity as serotonin 5-HT6 receptor antagonists (Ivachtchenko et al., 2010). This highlights the compound's place within a broader class of biologically active molecules, often involving intricate steps to introduce specific functional groups that modulate their activity.
Molecular Structure Analysis
The molecular structure of related compounds, such as ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate, has been determined, showcasing intramolecular N-H...O bonds and providing insights into the compound's conformation and potential interactions with biological targets (Wu et al., 2005).
Chemical Reactions and Properties
The chemical reactions and properties of this family of compounds often involve interactions with serotonin receptors, with selectivity and potent antagonist activity being key characteristics. These properties are influenced by the specific substituents and structural modifications within the molecule, as demonstrated in studies of 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines (Ivachtchenko et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are crucial for the compound's application in biological studies. These properties are determined by the compound's molecular structure and influence its pharmacokinetic and pharmacodynamic profiles.
Chemical Properties Analysis
Chemical properties, including reactivity with biological targets, metabolism, and potential interactions with other molecules, are central to understanding the compound's mechanism of action. The design and synthesis of these compounds often aim to enhance their selectivity and potency as receptor antagonists, as seen in the synthesis and structure-activity relationship studies of similar compounds (Gangjee et al., 2009).
特性
IUPAC Name |
2-methyl-5-methylsulfonyl-N-(1-thiophen-3-ylpropan-2-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S2/c1-9(6-11-4-5-19-8-11)15-13-12(20(3,17)18)7-14-10(2)16-13/h4-5,7-9H,6H2,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBOEKUUANJURF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)NC(C)CC2=CSC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-5-(methylsulfonyl)-N-[1-methyl-2-(3-thienyl)ethyl]pyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5631015.png)
![2-(3-methoxyphenyl)-5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5631019.png)
![N-cyclooctyl-3-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5631036.png)

![5-(2-methoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5631049.png)
![2-[(3-bromobenzyl)thio]-N-isopropylacetamide](/img/structure/B5631050.png)
![2-[5-(1,1,2,2-tetrafluoroethyl)-3-isoxazolyl]phenol](/img/structure/B5631051.png)
![2-{2-oxo-2-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]ethyl}-5-piperidin-1-ylpyridazin-3(2H)-one](/img/structure/B5631063.png)
![3-thienyl{4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl}acetic acid](/img/structure/B5631071.png)
![N-(3-methoxyphenyl)-3-[1-(tetrahydro-2H-pyran-2-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B5631075.png)

![1-(3,4-difluorophenyl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]piperidin-4-amine](/img/structure/B5631088.png)
![3-{[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5631105.png)
![7-(2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5631111.png)